2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine
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Overview
Description
“2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” is a chemical compound with the CAS Number: 883540-07-6 and a molecular weight of 206.29 . Its IUPAC name is 2-ethyl-4-methyl-6-(1-piperazinyl)pyrimidine .
Molecular Structure Analysis
The molecular structure of “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” can be represented by the InChI Code: 1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms .Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine exhibit significant antiproliferative effects against various human cancer cell lines. For instance, a study by Mallesha et al. (2012) synthesized derivatives displaying potent activity, suggesting the potential of these compounds as anticancer agents. Furthermore, Çiftçi et al. (2021) investigated novel benzimidazole derivatives bearing pyridyl/pyrimidinyl piperazine moiety, revealing their apoptotic effect on lung adenocarcinoma and rat glioma cell lines, highlighting their promise as anticancer agents (Mallesha et al., 2012) (Çiftçi et al., 2021).
Antimicrobial Applications
Krishnamurthy et al. (2011) synthesized derivatives of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine, demonstrating potent antimicrobial activity against various bacterial strains. This study underscores the potential of these compounds in developing new antimicrobial agents (Krishnamurthy et al., 2011).
Enzyme Inhibition for Neuroinflammation
A novel PET agent targeting the IRAK4 enzyme in neuroinflammation was synthesized, demonstrating the utility of 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine derivatives in neurological research. This innovation highlights the compound's application in imaging studies related to neuroinflammation and potentially other neurological disorders (Wang et al., 2018).
Future Directions
The future directions for “2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine” and related compounds could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
properties
IUPAC Name |
2-ethyl-4-methyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-3-10-13-9(2)8-11(14-10)15-6-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBILVBQJUNHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=N1)N2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424650 |
Source
|
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
CAS RN |
883540-07-6 |
Source
|
Record name | 2-Ethyl-4-methyl-6-piperazin-1-yl-pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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